
5-bromo-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral and Antimicrobial Potential
The chemical compound , due to its structural complexity and the presence of multiple heterocyclic moieties, may have significant applications in the development of antiviral and antimicrobial agents. Similar compounds, including those with furan and quinazoline derivatives, have demonstrated promising antiviral activity, particularly against the H5N1 avian influenza virus. These compounds' mechanisms involve inhibiting viral replication, showcasing their potential in treating viral infections (Flefel et al., 2012). Additionally, other synthesized derivatives have shown antimicrobial activities, suggesting that structurally similar compounds could serve as a basis for developing new antimicrobial drugs, targeting various bacterial strains with significant efficacy (Başoğlu et al., 2013).
Tyrosinase Inhibition and Potential Cosmetic Applications
Derivatives of 4-oxoquinazolin and furan-2-carboxamide have been synthesized and evaluated as potent tyrosinase inhibitors, offering applications in cosmetic formulations to treat hyperpigmentation disorders. These compounds have shown much lower IC50 values compared to the standard kojic acid, indicating their strong inhibitory effects on the enzyme responsible for melanin production. This research points towards the potential use of similar compounds in developing skin-lightening products or treatments for conditions like melasma and age spots (Dige et al., 2019).
Cancer Research and Therapeutic Applications
Compounds with a furan-2-carboxamide base have been investigated for their cytotoxic activities against various cancer cell lines. By incorporating quinazolinone derivatives, researchers aim to harness these compounds' potential to inhibit cancer cell growth and proliferation. This direction of research could lead to the discovery of new chemotherapeutic agents capable of targeting specific types of cancer with high efficacy and reduced side effects. For instance, compounds similar in structure have shown distinct antiviral activity against viruses like Herpes simplex, indicating a broader spectrum of potential therapeutic applications (Selvam et al., 2010).
Synthesis Efficiency and Drug Discovery
The complex synthesis process of such compounds, involving multiple steps and intermediates, highlights the chemical ingenuity required to create molecules with potential pharmaceutical applications. Improvements in synthesis methods, such as the introduction of telescoping processes, can significantly enhance the efficiency and yield of these compounds, accelerating drug discovery and development processes. This approach not only reduces the time and resources needed but also opens up possibilities for the rapid synthesis of analogs for extensive pharmacological screening (Nishimura & Saitoh, 2016).
特性
IUPAC Name |
5-bromo-N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c21-16-8-7-15(30-16)19(28)23-17-10-13(14-6-3-9-29-14)25-26(17)20-22-12-5-2-1-4-11(12)18(27)24-20/h3,6-10H,1-2,4-5H2,(H,23,28)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFQVAVNMDTNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC=C(O5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

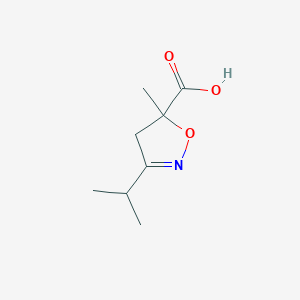
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
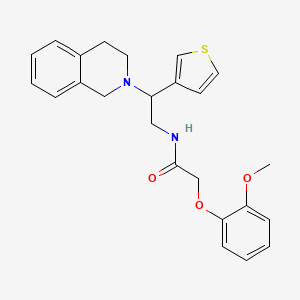
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)
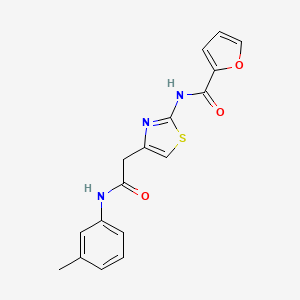
![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)
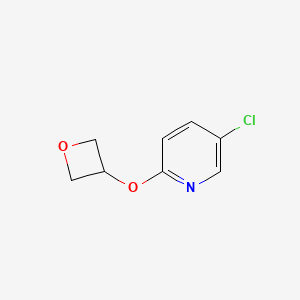
![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)
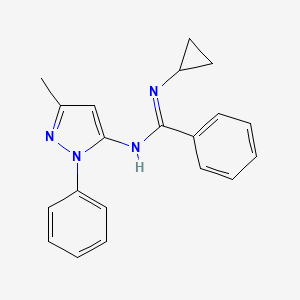
![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
